molecular formula C10H7F3N2O2S B3108765 2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile CAS No. 168287-35-2

2-(Ethylthio)-6-nitro-4-(trifluoromethyl)benzonitrile

Cat. No.: B3108765
CAS No.: 168287-35-2
M. Wt: 276.24 g/mol
InChI Key: WUTWKQWOYMTWMI-UHFFFAOYSA-N
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Description

Trifluoromethyl benzonitriles are a class of organic compounds that contain a trifluoromethyl group (-CF3) and a nitrile group (-CN) attached to a benzene ring . They are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds, such as 2-nitro-4-trifluoromethyl benzonitrile, involves several steps including fluorination, nitration, chlorination, and ammonolysis . The process is environmentally friendly and reduces production costs .


Molecular Structure Analysis

The molecular structure of trifluoromethyl benzonitriles consists of a benzene ring with a trifluoromethyl group and a nitrile group attached to it . The exact structure would depend on the positions of these groups on the benzene ring.


Chemical Reactions Analysis

Trifluoromethyl benzonitriles can undergo various reactions. For instance, 2-(Trifluoromethyl)benzonitrile reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .


Physical and Chemical Properties Analysis

Trifluoromethyl benzonitriles are generally considered hazardous. They are combustible liquids and may cause skin irritation, serious eye irritation, and respiratory irritation .

Scientific Research Applications

Synthesis of Androgen Receptor Antagonists

The synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile(2) was reported as part of the process to create MDV3100, an androgen receptor antagonist. This compound was synthesized from 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide. The synthesis involved multiple steps, including oxidation, amidation, and reduction, indicating the complexity and versatility of the chemical interactions of 2-(trifluoromethyl)benzonitrile derivatives in pharmaceutical applications (Li Zhi-yu, 2012).

Electrolyte Additive for High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB) has been used as an electrolyte additive for LiNi 0.5 Mn 1.5 O4 cathode of high voltage lithium-ion batteries. The use of 4-TB improved the cyclic stability of the cathode significantly, indicating its potential as a valuable component in the development of high-performance batteries (Wenna Huang et al., 2014).

Formation and Isolation of Benzisothiazole Rings

Reactions involving benzonitrile derivatives have led to the formation and isolation of benzisothiazole rings, indicating the chemical's utility in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (C. Fierro et al., 2006).

Synthesis of Nonsteroidal Androgen Receptor Antagonists

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a] was synthesized as a novel, nonsteroidal androgen receptor antagonist. It showed potential for sebum control and treatment of androgenetic alopecia, indicating the applicability of trifluoromethyl benzonitrile derivatives in dermatological treatments (J. Li et al., 2008).

Mechanism of Action

The mechanism of action of trifluoromethyl benzonitriles would depend on their specific use. In general, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Safety and Hazards

Trifluoromethyl benzonitriles are considered hazardous. They are combustible and may cause skin and eye irritation. They may also be toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The trifluoromethyl group is becoming increasingly important in pharmaceuticals, agrochemicals, and materials. Therefore, the development of new methodologies for trifluoromethylation, including the synthesis of trifluoromethyl benzonitriles, is a promising area of research .

Properties

IUPAC Name

2-ethylsulfanyl-6-nitro-4-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c1-2-18-9-4-6(10(11,12)13)3-8(15(16)17)7(9)5-14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTWKQWOYMTWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1C#N)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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